3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole
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Overview
Description
3-(2-(Pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole is a heterocyclic compound that features a pyrrolidine ring, an ethoxy group, and a benzo[d]isothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole typically involves the reaction of 2-(pyrrolidin-1-yl)ethanol with benzo[d]isothiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]isothiazole ring.
Reduction: Reduced forms of the benzo[d]isothiazole ring.
Substitution: Substituted benzo[d]isothiazole derivatives.
Scientific Research Applications
3-(2-(Pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets. The pyrrolidine ring and benzo[d]isothiazole moiety can bind to proteins or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperazinyl)-1,2-benzisothiazole: Similar in structure but contains a piperazine ring instead of a pyrrolidine ring.
2-(Pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile group instead of a benzo[d]isothiazole moiety.
Uniqueness
3-(2-(Pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole is unique due to the combination of its pyrrolidine ring, ethoxy group, and benzo[d]isothiazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
94087-35-1 |
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Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C13H16N2OS/c1-2-6-12-11(5-1)13(14-17-12)16-10-9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
HREWNDJVZGCYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
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